4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine
Beschreibung
4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine is a fused bicyclic heterocyclic compound comprising an isoxazole ring fused to a pyridine ring (isoxazolo[5,4-b]pyridine core). Key structural features include:
- 3-Methyl group: Enhances steric bulk and may influence electronic properties.
- 6-Isopropyl substituent: A lipophilic group that could improve membrane permeability.
This compound’s synthesis likely involves cyclization to form the isoxazolo[5,4-b]pyridine core, followed by functionalization at the 4-position with the piperazinyl carbonyl group. While explicit synthetic details are absent in the provided evidence, analogous isoxazolopyridine syntheses (e.g., via condensation or nucleophilic substitution) are documented .
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-9-7-25(8-10-26)16-6-4-5-15(22)11-16/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDEVQHKIDKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues within the Isoxazolo[5,4-b]pyridine Family
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group in increases polarity, evidenced by a high melting point (275–277°C) and strong IR absorption at 2196 cm⁻¹. In contrast, the target compound’s piperazinyl carbonyl group introduces both hydrogen-bonding capacity (via the carbonyl) and aromatic interactions (via the chlorophenyl ring). Lipophilic Groups: The 6-isopropyl group in the target compound likely enhances lipid solubility compared to the methylthio group in or the carboxylic acid in .
- Biological Activity :
- Piperazine-containing compounds (e.g., ) are associated with anti-bacterial, anti-viral, and CNS-modulating activities. The 3-chlorophenyl substituent may enhance receptor affinity, similar to pyridazine derivatives with anti-platelet aggregation properties .
- Triazolothiadiazole analogs (unrelated core but similar substituent diversity) demonstrate that alkyl/aryl groups modulate bioactivity by altering lipophilicity and electronic profiles .
Spectroscopic and Physical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
